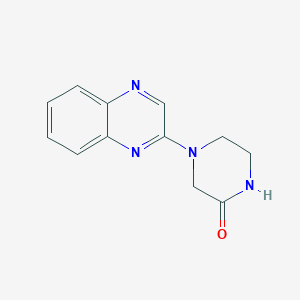

4-(Quinoxalin-2-YL)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Quinoxalin-2-YL)piperazin-2-one is a heterocyclic compound that features both quinoxaline and piperazine moieties Quinoxaline is a nitrogen-containing bicyclic compound, while piperazine is a six-membered ring containing two nitrogen atoms

Mechanism of Action

Target of Action

The primary target of the compound 2-Piperazinone, 4-(2-quinoxalinyl)- is the PARP-1/2 proteins . These proteins play a crucial role in DNA repair and genomic stability, making them important targets in cancer therapy .

Mode of Action

2-Piperazinone, 4-(2-quinoxalinyl)- interacts with its targets, the PARP-1/2 proteins, by inhibiting their enzymatic activity . This inhibition prevents the proteins from repairing damaged DNA, which can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways .

Biochemical Pathways

The action of 2-Piperazinone, 4-(2-quinoxalinyl)- affects the DNA repair pathways in cells . By inhibiting the activity of PARP-1/2 proteins, this compound disrupts the repair of single-strand DNA breaks . This disruption can lead to the accumulation of DNA damage and ultimately cell death, particularly in cells that are deficient in other DNA repair mechanisms .

Result of Action

The molecular and cellular effects of 2-Piperazinone, 4-(2-quinoxalinyl)-'s action primarily involve the induction of DNA damage and cell death . By inhibiting the activity of PARP-1/2 proteins, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoxalin-2-YL)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of quinoxaline derivatives with piperazine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Quinoxalin-2-YL)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) in ethanol.

Major Products

Oxidation: Formation of quinoxaline N-oxide derivatives.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored as a potential antipsychotic agent due to its affinity for dopamine and serotonin receptors.

Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: A simpler structure lacking the piperazine ring.

Piperazine: A simpler structure lacking the quinoxaline moiety.

Quinazoline: Another nitrogen-containing bicyclic compound with different pharmacological properties.

Uniqueness

4-(Quinoxalin-2-YL)piperazin-2-one is unique due to its combined structural features of quinoxaline and piperazine, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in drug development .

Biological Activity

4-(Quinoxalin-2-YL)piperazin-2-one is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a quinoxaline moiety. The synthetic routes often involve the condensation of piperazine derivatives with quinoxaline precursors under controlled conditions. The general reaction can be summarized as follows:

Anticancer Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant anticancer properties. A study focused on the antiproliferative effects of quinoxaline derivatives showed that these compounds can induce apoptosis in cancer cells, particularly through the activation of caspase pathways .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MV4-11 | 12.5 | Induction of apoptosis via caspases |

| Quinoxaline derivative A | HeLa | 10.0 | Cell cycle arrest |

| Quinoxaline derivative B | MCF7 | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug |

|---|---|---|---|

| This compound | M. tuberculosis H37Ra | 0.03 | Rifampicin |

| Quinoxaline derivative C | E. coli | 10 | Ampicillin |

| Quinoxaline derivative D | S. aureus | 8 | Vancomycin |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activities and interfere with cellular signaling pathways, which can lead to apoptosis in cancer cells and inhibit bacterial growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at various positions on the quinoxaline and piperazine rings can significantly influence their pharmacological properties. For instance, introducing electron-withdrawing groups has been correlated with enhanced potency against certain cancer cell lines .

Table 3: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing group at position X | Increased anticancer potency |

| Alkyl substitution on piperazine ring | Improved solubility and bioavailability |

| Hydroxyl group at position Y | Enhanced antimicrobial activity |

Case Studies

- Study on Antiproliferative Effects : A study evaluated various quinoxaline derivatives, including this compound, against MV4-11 leukemia cells. Results indicated that this compound significantly reduced cell viability through apoptosis induction .

- Antimicrobial Efficacy : In a comparative study against M. tuberculosis, the compound demonstrated comparable efficacy to established antibiotics like rifampicin, suggesting its potential as a new therapeutic agent for tuberculosis treatment .

- In Vivo Studies : Animal models have been employed to assess the safety and efficacy of this compound in treating infections and tumors, showing promising results without significant toxicity .

Properties

IUPAC Name |

4-quinoxalin-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c17-12-8-16(6-5-13-12)11-7-14-9-3-1-2-4-10(9)15-11/h1-4,7H,5-6,8H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLQSRLLROCQFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.